6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione” is a derivative of the benzoxathiazine class of compounds . Benzoxathiazines are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, oxygen, and sulfur atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc. Unfortunately, without specific data for this compound, a detailed molecular structure analysis cannot be provided .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In this case, the compound contains a bromine atom which could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are determined experimentally. Without specific data for this compound, a detailed analysis of its physical and chemical properties cannot be provided .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves the cyclization of 3-methyl-4-bromoanthranilic acid with thionyl chloride and 2-mercaptoethanol, followed by oxidation with potassium permanganate and sulfuric acid.", "Starting Materials": [ "3-methyl-4-bromoanthranilic acid", "thionyl chloride", "2-mercaptoethanol", "potassium permanganate", "sulfuric acid" ], "Reaction": [ "Step 1: Cyclization of 3-methyl-4-bromoanthranilic acid with thionyl chloride and 2-mercaptoethanol to form 6-bromo-3-methyl-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione", "Step 2: Oxidation of the intermediate with potassium permanganate and sulfuric acid to yield the final product" ] } | |
CAS-Nummer |
2751615-21-9 |
Molekularformel |
C8H6BrNO4S |
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
6-bromo-3-methyl-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C8H6BrNO4S/c1-10-8(11)6-4-5(9)2-3-7(6)14-15(10,12)13/h2-4H,1H3 |
InChI-Schlüssel |
XFLSLTKGKMGQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=C(C=CC(=C2)Br)OS1(=O)=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.